molecular formula C16H20ClNO2S B5310119 N-(3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl)cyclopropanamine hydrochloride

N-(3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl)cyclopropanamine hydrochloride

Cat. No.: B5310119
M. Wt: 325.9 g/mol
InChI Key: GMOFBHHXXVYXLU-UHFFFAOYSA-N
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Description

N-(3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.4 g/mol. This compound is known for its unique structure, which includes a cyclopropane ring and a thiophene moiety, making it an interesting subject for various scientific studies.

Properties

IUPAC Name

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S.ClH/c1-18-16-9-12(10-17-13-5-6-13)4-7-15(16)19-11-14-3-2-8-20-14;/h2-4,7-9,13,17H,5-6,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOFBHHXXVYXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CC2)OCC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl)cyclopropanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzyl intermediate: The starting material, 3-methoxy-4-hydroxybenzaldehyde, is reacted with thiophen-2-ylmethanol in the presence of a base to form the benzyl intermediate.

    Cyclopropanation: The benzyl intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to form the cyclopropane ring.

    Amine introduction:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

N-(3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzyl or thiophene rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N-(3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl)cyclopropanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-(3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

    N-(3-Chloro-4-(thiophen-2-ylmethoxy)benzyl)cyclopropanamine: This compound has a similar structure but with a chlorine substituent instead of a methoxy group, which can lead to different chemical and biological properties.

    N-(3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl)cyclopropanamine: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.

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